VD11-4-2 -

VD11-4-2

Catalog Number: EVT-1535732
CAS Number:
Molecular Formula: C16H23F3N2O5S2
Molecular Weight: 444.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VD11-4-2 is a potent and selective CA IX inhibitor.
Overview

VD11-4-2 is a potent and selective inhibitor of carbonic anhydrase IX (CA IX), a metalloenzyme that plays a significant role in maintaining pH balance within hypoxic tumors. The compound has garnered attention due to its potential applications in cancer treatment, particularly in inhibiting tumor growth and metastasis. VD11-4-2 is classified as a benzenesulfonamide derivative, which is characterized by its ability to bind to the active site of CA IX, thus inhibiting its enzymatic function.

Source

VD11-4-2 was developed as part of ongoing research into selective inhibitors of carbonic anhydrases, particularly those involved in cancer progression. The compound's efficacy and selectivity have been evaluated through various biochemical assays and cellular models, revealing its potential as a therapeutic agent against solid tumors where CA IX is overexpressed.

Classification
  • Type: Carbonic Anhydrase IX Inhibitor
  • Chemical Class: Benzenesulfonamide
  • IUPAC Name: 3-(Cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl)benzenesulfonamide
  • Molecular Formula: C16H23F3N2O5S2
  • Molecular Weight: 444.48 g/mol
Synthesis Analysis

Methods

The synthesis of VD11-4-2 involves several key steps that typically include the formation of the sulfonamide group and the introduction of trifluoromethyl and cyclooctyl moieties. The synthesis can be executed using standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups.
  2. Reagents: Common reagents include trifluoromethylating agents, sulfonyl chlorides, and amines.
  3. Reaction Conditions: Reactions are often performed under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.

The resulting compound is purified through methods such as recrystallization or chromatography to ensure high purity levels, typically exceeding 98%.

Molecular Structure Analysis

Structure

VD11-4-2 features a complex molecular structure characterized by:

  • A sulfonamide group that coordinates with zinc ions in the active site of CA IX.
  • A trifluoromethyl group that enhances binding affinity.
  • A cyclooctyl group that contributes to the hydrophobic interactions within the enzyme's active site.

Data

Crystallographic studies have shown that VD11-4-2 forms stable interactions with CA IX, including hydrogen bonds with key amino acids such as Asn62 and Gln92, which contribute to its high binding affinity .

Chemical Reactions Analysis

Reactions

VD11-4-2 primarily functions through competitive inhibition of CA IX by binding to its active site. This interaction prevents the enzyme from facilitating the reversible hydration of carbon dioxide, which is crucial for maintaining acid-base homeostasis in tumors.

Technical Details

  1. Inhibition Mechanism: The sulfonamide group forms a coordination bond with Zn(II) in CA IX, effectively blocking substrate access.
  2. Kinetic Studies: Various assays have measured the inhibition constant (K_i) for VD11-4-2 against CA IX, demonstrating its potency compared to other inhibitors .
Mechanism of Action

Process

The mechanism by which VD11-4-2 exerts its effects involves:

  1. Binding Affinity: The compound binds selectively to CA IX due to its structural features that align well with the enzyme's active site.
  2. Inhibition of Enzymatic Activity: By occupying the active site, VD11-4-2 inhibits the enzyme's ability to convert carbon dioxide into bicarbonate and protons, leading to altered pH levels within tumor microenvironments.

Data

Studies indicate that VD11-4-2 effectively reduces hypoxia-induced acidification in cancer cells, thereby impairing their survival and proliferation under low oxygen conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Purity: >98%
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

Chemical Properties

VD11-4-2 exhibits stability under standard laboratory conditions but should be stored away from light and moisture to maintain integrity over time.

Applications

VD11-4-2 has significant potential in scientific research and therapeutic applications:

  1. Cancer Research: Its ability to inhibit CA IX makes it a candidate for studies focused on tumor biology and metastasis.
  2. Therapeutic Development: As a selective inhibitor, it may be developed into a treatment for cancers characterized by high levels of CA IX expression.
  3. Biochemical Assays: VD11-4-2 can serve as a tool in assays designed to study CA IX function and regulation in various cellular contexts .
Introduction to VD11-4-2

Biochemical Identity and Structural Characterization of VD11-4-2

Molecular Architecture:VD11-4-2 (C₁₆H₂₃F₃N₂O₅S₂; MW 444.48 g/mol) features a strategically fluorinated benzenesulfonamide core modified with a cyclooctylamino hydrophobic tail and a 2-hydroxyethylsulfonyl moiety. The compound presents as a stable, white crystalline solid with high purity (>98%), soluble in DMSO but insoluble in aqueous buffers, requiring stock solution preparation in dimethyl sulfoxide for biological studies. Its structural complexity necessitates multi-step custom synthesis with a typical lead time of 2-4 months for gram-scale production [1].

Structural Determinants of Binding (X-ray Crystallography):Co-crystallization studies with the CA IX catalytic domain (PDB: 6FE1) reveal three critical interaction domains:

  • Zinc-Anchored Sulfonamide: The deprotonated sulfonamide nitrogen coordinates the active site Zn²⁺ ion (distance: 1.99 Å), displacing the catalytic water molecule.
  • Fluorine Network: Trifluorination at positions 2,5,6 creates orthogonal electrostatic interactions with Thr200 (2.8 Å), Glu117 (3.1 Å), and Thr199 (3.0 Å), while lowering the sulfonamide pKa to enhance Zn²⁺ affinity.
  • Tail Interactions: The cyclooctyl group occupies a hydrophobic cleft formed by Leu91, Val121, and Phe131, with the terminal hydroxyethylsulfonyl forming hydrogen bonds to Gln92 and Asn62—interactions absent in non-targeted isoforms [3] [4].

Table 1: Physicochemical Properties of VD11-4-2

PropertyValue
Molecular FormulaC₁₆H₂₃F₃N₂O₅S₂
Molecular Weight444.48 g/mol
Exact Mass444.1000 Da
Elemental CompositionC 43.24%; H 5.22%; F 12.82%; N 6.30%; O 18.00%; S 14.43%
SolubilitySoluble in DMSO; insoluble in H₂O
Storage Stability>3 years at -20°C in anhydrous conditions

Spectral Signatures:

  • FT-IR: Characteristic S=O stretches at 1160 cm⁻¹ (sulfonamide) and 1120 cm⁻¹ (sulfonyl), N-H bend at 1590 cm⁻¹
  • NMR (¹H): Cyclooctyl CH₂ multiplet (δ 3.42 ppm), hydroxyethyl -CH₂- (δ 3.78 ppm), -OH (δ 5.12 ppm) [1]

Historical Development and Discovery of Fluorinated Benzenesulfonamide Derivatives

Evolution of Selective CA Inhibitors:The pursuit of CA IX-selective inhibitors followed a paradigm shift from early non-selective sulfonamides (e.g., acetazolamide) to targeted agents. Key milestones include:

  • 1980s–1990s: Discovery that tumor hypoxia induces CA IX expression via HIF-1α, establishing its therapeutic relevance [3].
  • 2000s: Structural biology advances revealing isoform-specific active site differences, enabling rational design. Introduction of fluorine scanning to modulate sulfonamide pKa and enhance membrane permeability [4] [6].
  • 2010s: Development of "tail approach" inhibitors like SLC-0111 (ureido-benzenesulfonamide) entering clinical trials, though limited by CA II off-target inhibition (Ki = 45 nM vs. CA IX) [3] [9].

VD11-4-2 Design Rationale:VD11-4-2 emerged from systematic optimization of over 400 benzenesulfonamides. Critical innovations included:

  • Ortho-Trifluorination: Maximized electron withdrawal from sulfonamide (pKa reduction) while occupying hydrophobic sub-pockets.
  • Cyclic Aliphatic Tails: Cyclooctyl provided optimal fit for CA IX's hydrophobic rim versus smaller valine residues in CA II.
  • Polar Sulfone Modulator: The 2-hydroxyethylsulfonyl group enhanced solubility and formed isoform-specific hydrogen bonds [9] [3].

Table 2: Key Fluorinated Benzenesulfonamide CA Inhibitors

CompoundStructural FeaturesCA IX Kd/KiSelectivity vs CA II
AcetazolamideNon-fluorinated; thiadiazole25,000 nM1-fold
SLC-01114-Fluorinated; ureido tail45 nM20-fold
VR16-09Tetrafluorinated; dodecylamino tail0.16 nM>1,000,000-fold
VD11-4-22,5,6-Trifluorinated; cyclooctyl tail0.05 nM>1,000,000-fold

Synthetic Challenges:Early N-fluorination methods required hazardous F₂ gas handling at -78°C with low yields (<20%). Modern electrochemical fluorination improved efficiency but introduced purification complexities due to perfluorinated byproducts. VD11-4-2 synthesis exploits late-stage sulfur oxidation to install the critical sulfone moiety after fluorination [1] [2].

Role of VD11-4-2 in Targeting Carbonic Anhydrase IX (CA IX)

Mechanism of CA IX Inhibition:VD11-4-2 potently inhibits CA IX-mediated CO₂ hydration (Ki < 50 pM), disrupting tumor acidification. Mass spectrometric gas analysis in MDA-MB-231 cells confirmed:

  • 93% inhibition of extracellular acidification at 300 nM
  • Complete ablation of hypoxia-induced acidosis in wild-type cells, with no effect in CA IX-knockout models [3] [7].

Cellular Efficacy Profiling:Table 3: Biological Activities of VD11-4-2 in Cancer Models

AssayResultsSignificance
CA IX binding (FTSA)Kd = 0.05 nM>1,000,000-fold selectivity vs CA I/II
Hypoxia-induced acidificationIC₅₀ = 1.29 nM (HeLa)100-fold lower than SLC-0111
Clonogenic survival78% reduction (H460 spheroids at 100 nM)Targets cancer stem cells
Single-cell migration26% velocity decrease (MDA-MB-231 at 20 µM)Suppresses metastasis mechanisms

Antimetastatic Actions:In microfluidic chemotaxis assays with EGF gradients, VD11-4-2 (20 µM) produced:

  • Directional Migration Impairment: Reduced CA IX⁺ cell movement toward chemoattractant by 3.5-fold (p < 0.01)
  • Velocity Suppression: Decreased hypoxic MDA-MB-231 cell speed from 10.0 to 7.7 µm/hr (p < 0.001)
  • Kinetic Alteration: Prevented attainment of maximum migration velocity, increasing the proportion of "slow-moving" cells (<5 µm/hr) by 200% [8].

Diagnostic Extensions:Conjugation of VD11-4-2 to fluorescein yielded GZ19-32, a picomolar probe for CA IX imaging:

  • Co-localized with anti-CAIX antibodies (Pearson’s r = 0.82) in super-resolution microscopy
  • Detected CA IX clusters <100 nm diameter on live cancer cells at 2 nM concentration
  • Enabled quantification of CA IX expression dynamics in proliferating cells [7].

Therapeutic Synergies:While VD11-4-2 monotherapy suppresses metastasis, ongoing studies explore:

  • Combination with PD-1 inhibitors to reverse acidification-induced immunosuppression
  • Conjugation to antibody-drug conjugates (ADCs) for hypoxic tumor targeting [9].

Properties

Product Name

VD11-4-2

IUPAC Name

3-(Cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl)benzenesulfonamide

Molecular Formula

C16H23F3N2O5S2

Molecular Weight

444.48

InChI

InChI=1S/C16H23F3N2O5S2/c17-11-12(18)16(27(23,24)9-8-22)14(13(19)15(11)28(20,25)26)21-10-6-4-2-1-3-5-7-10/h10,21-22H,1-9H2,(H2,20,25,26)

InChI Key

HFJJAVOBUVMVFQ-UHFFFAOYSA-N

SMILES

O=S(C1=C(F)C(F)=C(S(=O)(CCO)=O)C(NC2CCCCCCC2)=C1F)(N)=O

Solubility

Soluble in DMSO

Synonyms

VD1142; VD11 4 2; VD11-4-2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.